molecular formula C8H18Cl2N2 B1381186 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride CAS No. 172281-71-9

1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride

Cat. No.: B1381186
CAS No.: 172281-71-9
M. Wt: 213.15 g/mol
InChI Key: AAZUALOIURDYTG-UHFFFAOYSA-N
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Description

It is known for its unique structure and properties, which make it a subject of interest in scientific studies.

Preparation Methods

The synthesis of 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride typically involves multiple stagesSubsequent steps involve the formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride can be compared with other similar compounds, such as:

    5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride: This compound has a similar structure but differs in the position of the methyl group, which can affect its chemical and biological properties.

    Pyrrolopyrazine derivatives: These compounds exhibit different biological activities, including antibacterial, antifungal, and antiviral properties. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.

Properties

IUPAC Name

1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-3-7-6-9-4-2-8(7)10;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZUALOIURDYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride
Reactant of Route 2
1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride
Reactant of Route 3
1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride
Reactant of Route 4
1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride
Reactant of Route 5
1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride
Reactant of Route 6
1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride

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